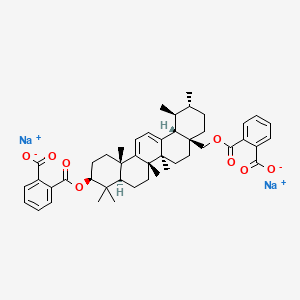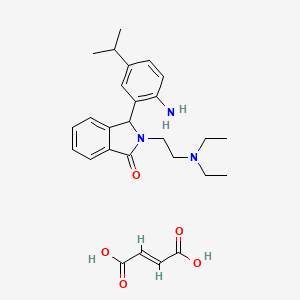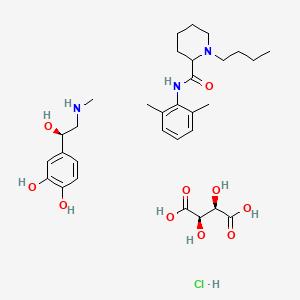
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride (CAS number: 204254-96-6) is a chemical compound with the following structural formula:
Structure: C14H22O4
It is also known by other names, including:
- (1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
- Intermediate of oseltamivir phosphate
Métodos De Preparación
Synthetic Routes: The synthetic route for 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride involves the following steps:
Epoxy Ring Formation: Starting from a suitable precursor, an epoxy ring is formed.
Etherification: The epoxy group is then reacted with an ethyl propoxide group to yield the desired compound.
- Epoxy ring formation typically involves using a strong base or an acid catalyst.
- Etherification reactions are carried out in the presence of a base or an acid catalyst.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic process described above. Precise conditions and optimization depend on the manufacturer and specific production facility.
Análisis De Reacciones Químicas
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride can undergo various reactions:
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles.
Ring Opening: The epoxy ring can undergo ring-opening reactions.
Common reagents and conditions vary based on the specific reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemical Research: It serves as an organic intermediate in various chemical synthesis processes.
Mecanismo De Acción
The exact mechanism by which 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its applications.
Propiedades
Número CAS |
130997-61-4 |
|---|---|
Fórmula molecular |
C10H10ClF3N2OS |
Peso molecular |
298.71 g/mol |
Nombre IUPAC |
3-ethyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C10H9F3N2OS.ClH/c1-2-15-7-4-3-6(16-10(11,12)13)5-8(7)17-9(15)14;/h3-5,14H,2H2,1H3;1H |
Clave InChI |
LCUCOPQXJFWVHG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)












